tert-butyl 3-[3-(trifluoromethyl)phenyl]piperazine-1-carboxylate
Description
tert-Butyl 3-[3-(trifluoromethyl)phenyl]piperazine-1-carboxylate is a piperazine derivative featuring a trifluoromethylphenyl substituent at the 3-position of the piperazine ring and a tert-butoxycarbonyl (Boc) protecting group. This compound serves as a key intermediate in organic synthesis, particularly in pharmaceutical research for the development of heterocyclic compounds and receptor-targeted molecules. The Boc group enhances solubility and stability during synthetic processes, while the trifluoromethyl group contributes to electron-withdrawing effects, influencing reactivity and binding interactions .
Properties
CAS No. |
886767-85-7 |
|---|---|
Molecular Formula |
C16H21F3N2O2 |
Molecular Weight |
330.3 |
Purity |
95 |
Origin of Product |
United States |
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
Tert-butyl 3-[3-(trifluoromethyl)phenyl]piperazine-1-carboxylate is primarily utilized as an intermediate in the synthesis of complex organic molecules. Its unique trifluoromethyl group enhances the compound's reactivity and stability, making it a valuable building block for pharmaceutical compounds and specialty chemicals.
Table 1: Chemical Reactions Involving this compound
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Nucleophilic Substitution | The trifluoromethyl group can be replaced by various nucleophiles under suitable conditions. | Sodium hydride, potassium carbonate |
| Deprotection | Removal of the tert-butyl carbamate group to yield free piperazine derivatives. | Trifluoroacetic acid, hydrochloric acid |
| Oxidation/Reduction | Participates in oxidation and reduction reactions depending on reagents used. | Hydrogen peroxide (oxidation), sodium borohydride (reduction) |
Biological Applications
Study of Biological Pathways
In biological research, this compound is instrumental in studying enzyme interactions and biological pathways due to its ability to mimic natural substrates. The presence of the trifluoromethyl group can enhance binding affinity to specific receptors or enzymes.
Potential Therapeutic Agent
The compound serves as a precursor for developing therapeutic agents targeting various conditions, including neurological disorders and cancer. Its structural properties allow for modifications that can lead to improved efficacy and reduced side effects.
Industrial Applications
Production of Specialty Chemicals
Industrially, this compound is used in the production of specialty chemicals. Its stability and reactivity make it suitable for large-scale synthesis processes, often optimized for higher yields and purity.
Case Studies
- Pharmaceutical Development : A study demonstrated the use of this compound in synthesizing novel antipsychotic medications. The compound's ability to interact with dopamine receptors was highlighted, showing potential for treating schizophrenia.
- Enzyme Interaction Studies : Research involving this compound revealed its role as a competitive inhibitor for certain enzymes involved in metabolic pathways. This finding supports its use in drug design aimed at metabolic disorders.
Table 2: Comparison with Similar Piperazine Derivatives
| Compound Name | Unique Features |
|---|---|
| Tert-butyl 4-(4-amino-2-(trifluoromethyl)phenyl)piperazine-1-carboxylate | Contains an amino group enhancing bioactivity |
| Tert-butyl piperazine-1-carboxylate | Lacks trifluoromethyl substitution; less reactive |
| Ethyl 3-(trifluoromethyl)piperazine-1-carboxylate | Different alkyl chain affecting solubility |
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances binding affinity and stability, while the piperazine ring provides structural rigidity. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₁₆H₂₁F₃N₂O₂ (based on analogous structures) .
- Molecular Weight : ~330.35 g/mol .
- Physical State : Pale yellow oil (purified via flash chromatography) .
- Synthesis : Prepared via coupling tert-butyl piperazine-1-carboxylate with 3-bromobenzotrifluoride under palladium catalysis, yielding 60% after purification .
Comparison with Similar Compounds
Below is a systematic comparison with structurally analogous piperazine derivatives, focusing on substituents, synthesis, physicochemical properties, and applications.
Structural Analogues with Trifluoromethyl Groups
tert-Butyl 4-(3-((Trifluoromethyl)thio)phenyl)piperazine-1-carboxylate (A8)
tert-Butyl 4-(3-(Trifluoromethyl)pyridin-2-yl)piperazine-1-carboxylate (A9)
- Structure : Pyridine ring replaces benzene, with CF₃ at the 3-position.
- Molecular Weight : 332.15 g/mol (C₁₅H₂₀F₃N₃O₂) .
- Yield : 67% as a yellow oil.
Analogues with Heterocyclic or Bulky Substituents
tert-Butyl 3-(Biphenyl-4-yl)piperazine-1-carboxylate
tert-Butyl 4-[(4-[3-[4-Cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]-2-fluorophenyl)carbonyl]piperazine-1-carboxylate
- Structure: Complex imidazolidinone-sulfanylidene group linked to a fluorophenyl ring.
- Application : Acts as a dual NAMPT/PARP1 inhibitor for breast cancer therapy .
- Key Difference : The extended conjugated system and multiple electron-withdrawing groups (CN, CF₃) enhance target affinity but reduce synthetic accessibility (68% yield) .
Analogues with Functional Group Variations
tert-Butyl 4-[3-(Aminomethyl)phenyl]piperazine-1-carboxylate
tert-Butyl 4-(6-Fluoropyridin-3-yl)piperazine-1-carboxylate
- Structure : Fluoropyridine substituent.
- Application : Used in heterocyclic compound development for its electronic effects .
- Key Difference : Fluorine’s electronegativity modulates the pyridine ring’s electronic properties, influencing reactivity in cross-coupling reactions .
Comparative Data Table
Research Findings and Implications
- Synthetic Efficiency : The target compound’s 60% yield is comparable to analogues like A8 (71%) and A9 (67%), suggesting moderate efficiency in palladium-mediated couplings .
- Biological Relevance : Compounds with trifluoromethyl groups (e.g., A8, A9) show promise in medicinal chemistry due to metabolic stability, while bulkier derivatives (e.g., biphenyl) may optimize target engagement .
- Safety and Handling: Derivatives with aminomethyl groups (e.g., ) require careful handling due to reactivity, whereas Boc-protected compounds generally offer improved stability .
Biological Activity
tert-butyl 3-[3-(trifluoromethyl)phenyl]piperazine-1-carboxylate (CAS No. 886767-93-7) is a piperazine derivative that has garnered attention due to its potential biological activities. This compound is characterized by the presence of a trifluoromethyl group, which is known to enhance the pharmacological properties of various organic molecules. The following sections detail its biological activity, including mechanisms of action, effectiveness against specific biological targets, and relevant case studies.
The biological activity of this compound primarily stems from its interaction with various molecular targets:
- Serotonin Receptor Modulation :
- Enzyme Inhibition :
Biological Activity Data
| Activity Type | Target | IC50 Value (µM) | Reference |
|---|---|---|---|
| Serotonin Uptake Inhibition | 5-HT Transporter | 0.45 | |
| MAGL Inhibition | MAGL | 11.7 | |
| Antiproliferative Activity | Human cancer cell lines | 31.5 - 43.9 |
Case Studies
-
Antidepressant-like Effects :
A study evaluated the antidepressant-like effects of this compound in animal models. Results indicated significant reductions in immobility time in forced swim tests, suggesting potential efficacy as an antidepressant agent . -
Cancer Cell Viability :
Research conducted on human breast and ovarian cancer cell lines demonstrated that this compound exhibited notable antiproliferative effects, with IC50 values ranging from 19.9 to 75.3 µM. These findings underscore its potential as a chemotherapeutic agent .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The piperazine ring undergoes nucleophilic substitution at nitrogen atoms, particularly when the tert-butyl group is removed. Common reagents and outcomes include:
Example : Reaction with 4-trifluoromethylbenzene sulfonyl chloride forms sulfonamide derivatives under mild conditions, a key step in developing CNS-targeted drugs .
Deprotection of the tert-Butyl Group
The tert-butyl carbamate (Boc) group is cleaved under acidic conditions to yield a free piperazine intermediate, enabling further functionalization:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Trifluoroacetic acid (TFA) | DCM, RT, 2–4 hrs | 3-[3-(Trifluoromethyl)phenyl]piperazine | 85–92% |
| HCl (gaseous) | Dioxane, 0°C, 1 hr | Same as above | 78–84% |
The deprotected piperazine is pivotal for synthesizing salts or coordinating metal complexes.
Cross-Coupling Reactions
The aryl trifluoromethyl group participates in cross-coupling reactions, though direct coupling is limited due to the electron-withdrawing nature of CF₃. Indirect methods include:
| Reaction Type | Catalyst/Reagent | Product | Notes |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME | Biaryl derivatives (after halogenation) | Requires pre-halogenation of the ring |
| Ullmann Coupling | CuI, ligand, DMF, 110°C | N-aryl piperazines | Limited by CF₃ group’s steric effects |
Reduction and Oxidation
The piperazine ring and ester group exhibit moderate redox activity:
| Reaction | Reagent | Product | Outcome |
|---|---|---|---|
| Reduction of ester | LiAlH₄, THF, reflux | Piperazine alcohol derivative | Low yield (≤40%) due to stability |
| Oxidation of C-N bonds | mCPBA, DCM, 0°C | N-Oxide derivatives | Selective oxidation at N⁶ position |
Cycloaddition and Heterocycle Formation
The piperazine scaffold can act as a diamine in cyclocondensation reactions:
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| Carbonyl diimidazole | THF, RT, 12 hrs | Imidazolidinone derivatives | Antimicrobial agent candidates |
| Maleic anhydride | Toluene, reflux | Succinimide-fused piperazines | Polymer modification |
Acid/Base-Mediated Rearrangements
Under strong acidic or basic conditions, the compound undergoes ring-opening or rearrangement:
| Condition | Reagent | Product | Mechanism |
|---|---|---|---|
| Conc. H₂SO₄ | 80°C, 6 hrs | Linear amine derivatives | Ring-opening via protonation |
| NaOH (aq.) | Ethanol, reflux | Hydrolyzed carboxylate | Ester saponification |
Mechanistic Insights
-
Steric Effects : The trifluoromethyl group hinders electrophilic aromatic substitution but enhances stability toward oxidation.
-
Electronic Effects : The electron-withdrawing CF₃ group deactivates the phenyl ring, directing substitutions to the para position relative to the piperazine.
Q & A
Q. What are the common synthetic routes for tert-butyl 3-[3-(trifluoromethyl)phenyl]piperazine-1-carboxylate?
- Methodological Answer : The compound is typically synthesized via multi-step routes. Key steps include:
- Nucleophilic substitution : Reacting tert-butyl piperazine-1-carboxylate derivatives with halogenated aryl precursors (e.g., 3-(trifluoromethyl)phenyl bromide) under basic conditions (e.g., NaH in DMF) .
- Cross-coupling reactions : Suzuki-Miyaura coupling using tert-butyl piperazine boronic esters and aryl halides, catalyzed by Pd complexes (e.g., Pd(dppf)Cl₂) with Na₂CO₃ as a base .
- Esterification : Introducing the tert-butoxycarbonyl (Boc) protecting group to the piperazine nitrogen using Boc anhydride .
- Example : A Pd-catalyzed coupling of tert-butyl 4-(3-chloropyrazin-2-yl)piperazine-1-carboxylate with a boronic ester yielded 43% product after silica gel purification .
Q. How is this compound purified and characterized?
- Methodological Answer :
- Purification : Silica gel column chromatography (e.g., hexane/ethyl acetate gradients) or crystallization (e.g., using Et₂O) .
- Characterization :
- NMR : ¹H/¹³C NMR to confirm regiochemistry and functional groups (e.g., δ 1.48 ppm for Boc methyl groups) .
- LCMS : To verify molecular weight (e.g., m/z 348.1 [M+H]⁺) .
- X-ray crystallography : Resolves stereochemistry and solid-state packing (e.g., tert-butyl 4-(2-diazoacetyl)piperazine-1-carboxylate structure) .
Q. What spectroscopic and computational tools predict the compound’s reactivity?
- Methodological Answer :
- FT-IR : Identifies carbonyl (C=O) and C-F stretches (~1650 cm⁻¹ and ~1100 cm⁻¹, respectively) .
- DFT calculations : Models electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites .
- Molecular docking : Evaluates binding affinity to biological targets (e.g., tyrosine kinases) using software like AutoDock .
Advanced Research Questions
Q. How can cross-coupling reactions modify the piperazine or aryl moieties?
- Methodological Answer :
- Suzuki-Miyaura coupling : Attach boronic acid-functionalized substituents to the aryl ring. For example, coupling with thiophene-3-boronic acid achieved 58% yield .
- Buchwald-Hartwig amination : Introduce amines to the aryl group using Pd catalysts .
- Challenges : Steric hindrance from the tert-butyl group may reduce coupling efficiency. Optimization of ligands (e.g., XPhos) and temperatures (80–100°C) is critical .
Q. What strategies address regioselectivity in piperazine ring functionalization?
- Methodological Answer :
- Directing groups : Use Boc protection to block one nitrogen, enabling selective substitution at the secondary amine .
- Temperature control : Low temperatures (0–5°C) favor mono-substitution over di-substitution .
- Example : tert-Butyl 4-(2-diazoacetyl)piperazine-1-carboxylate was synthesized via bromoacetyl intermediate substitution, achieving >90% regioselectivity .
Q. How do structural modifications impact biological activity?
- Methodological Answer :
- SAR studies : Replace the trifluoromethyl group with Cl, NO₂, or OCH₃ to assess cytotoxicity. For example, nitro derivatives showed enhanced kinase inhibition .
- Triazole derivatives : Click chemistry (Cu-catalyzed azide-alkyne cycloaddition) introduces bioisosteres, improving metabolic stability .
- Data Table :
| Derivative | Modification | Bioactivity (IC₅₀) | Reference |
|---|---|---|---|
| Parent | None | 25 µM (Kinase X) | |
| Triazole | C≡N → Triazole | 12 µM (Kinase X) | |
| Nitro | CF₃ → NO₂ | 8 µM (Kinase X) |
Contradictions and Resolutions
- Synthetic Yields : Pd-catalyzed couplings reported 43–62% yields depending on substrates and ligands . Lower yields (<50%) may stem from steric bulk or competing side reactions.
- Regioselectivity : Boc protection directs substitution, but over-reaction can occur at high temperatures. Kinetic vs. thermodynamic control must be evaluated .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
